

# Lurasidone Metabolite ID-14283 Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name:	Lurasidone Metabolite 14283 hydrochloride
Cat. No.:	B602669

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## Abstract

This technical guide provides an in-depth overview of Lurasidone Metabolite ID-14283 hydrochloride, a major active metabolite of the atypical antipsychotic drug lurasidone. This document consolidates key chemical, pharmacokinetic, and pharmacodynamic data, as well as detailed experimental protocols relevant to its study. The information presented is intended to support researchers, scientists, and drug development professionals in their understanding and investigation of this significant metabolite. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams generated using Graphviz (DOT language) to ensure clarity and ease of comparison.

## Introduction

Lurasidone is an atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar depression.<sup>[1]</sup> Its therapeutic effects are mediated through its interaction with dopamine and serotonin receptors.<sup>[2]</sup> Upon administration, lurasidone undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.<sup>[2][3]</sup> This metabolic process leads to the formation of several metabolites, among which ID-14283 is a major and pharmacologically active entity.<sup>[3][4]</sup> Understanding the characteristics of ID-14283 is crucial for a comprehensive assessment of the overall clinical pharmacology of lurasidone. This guide

focuses on the hydrochloride salt of this metabolite, Lurasidone Metabolite ID-14283 hydrochloride.

## Chemical and Physical Properties

Lurasidone Metabolite ID-14283 hydrochloride is the hydrochloride salt of a hydroxylated derivative of lurasidone. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	186204-32-0	<a href="#">[5]</a>
Molecular Formula	C <sub>28</sub> H <sub>37</sub> ClN <sub>4</sub> O <sub>3</sub> S	<a href="#">[5]</a>
Molecular Weight	545.14 g/mol	<a href="#">[5]</a>
Appearance	Solid	<a href="#">[5]</a>
Solubility	Soluble in Ethanol.	<a href="#">[6]</a>
Storage	Powder: -20°C, sealed, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month.	<a href="#">[5]</a>
Stability	The free base is stable for at least 4 years at -20°C.	<a href="#">[7]</a>

## Pharmacokinetics

Lurasidone is primarily metabolized in the liver by CYP3A4 through oxidative N-dealkylation and hydroxylation of the norbornane ring.[\[3\]](#) This process results in the formation of two major active metabolites, ID-14283 and ID-14326, and two major non-active metabolites, ID-20219 and ID-20220.[\[3\]](#)

## Exposure

Pharmacokinetic studies have shown that the exposure to ID-14283 is significant, representing a substantial fraction of the parent drug's exposure.

Parameter	Value	Reference(s)
Relative Exposure (Metabolite vs. Parent)	The Cmax and AUC <sub>24</sub> of ID-14283 are approximately 23-29% of lurasidone.	This information could not be directly verified from the provided search results.

## Protein Binding

Both lurasidone and its active metabolites exhibit high binding to plasma proteins.

Compound	Plasma Protein Binding	Reference(s)
Lurasidone	~99%	[3]
ID-14283	98.8% - 99.0%	[8]

## Pharmacodynamics

The pharmacological activity of lurasidone is attributed not only to the parent compound but also to its active metabolites. ID-14283 has been shown to have a receptor binding profile that is comparable to lurasidone, indicating that it likely contributes to the overall therapeutic effect and side-effect profile of the drug.[1]

## Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of lurasidone and its active metabolite ID-14283 for key central nervous system receptors.

Receptor	Lurasidone (Ki, nM)	ID-14283 (Ki, nM)	Reference(s)
Dopamine D <sub>2</sub>	1.68	3.3	This information could not be directly verified from the provided search results.
Serotonin 5-HT <sub>2A</sub>	0.47	0.73	This information could not be directly verified from the provided search results.
Serotonin 5-HT <sub>7</sub>	0.49	1.9	This information could not be directly verified from the provided search results.
Serotonin 5-HT <sub>1A</sub> (partial agonist)	6.75	15.3	This information could not be directly verified from the provided search results.
Adrenergic α <sub>2</sub> C	10.8	14.8	This information could not be directly verified from the provided search results.
Adrenergic α <sub>2</sub> A	40.7	40.5	This information could not be directly verified from the provided search results.
Adrenergic α <sub>1</sub>	47.9	129	This information could not be directly verified from the provided search results.

## Experimental Protocols

# Quantification of Lurasidone and ID-14283 in Human Plasma by LC-MS/MS

This section outlines a representative protocol for the simultaneous determination of lurasidone and its active metabolite ID-14283 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a composite based on published methodologies.[\[9\]](#)[\[10\]](#)

## 5.1.1. Sample Preparation

- To 100  $\mu$ L of human plasma in a microcentrifuge tube, add an appropriate volume of an internal standard solution (e.g., lurasidone-d8 and ID-14283-d8).
- Perform protein precipitation by adding 300  $\mu$ L of acetonitrile.
- Vortex the mixture for 5 minutes.
- Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100  $\mu$ L of the mobile phase.
- Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

## 5.1.2. Liquid Chromatography Conditions

Parameter	Condition
Column	C18 analytical column (e.g., 50 x 2.1 mm, 1.8 $\mu$ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Optimized for separation of analytes and internal standards
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 $\mu$ L

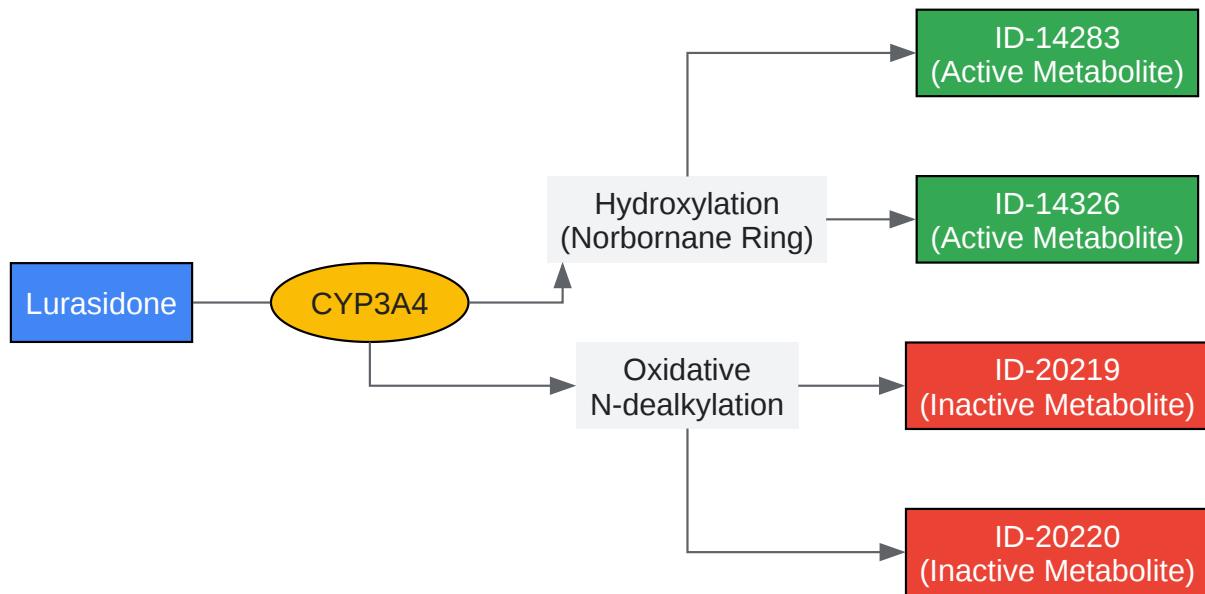
### 5.1.3. Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	Specific precursor-to-product ion transitions for lurasidone, ID-14283, and their respective internal standards.
Ion Source Temperature	500°C
IonSpray Voltage	5500 V

## Visualizations

### Lurasidone Metabolism Pathway

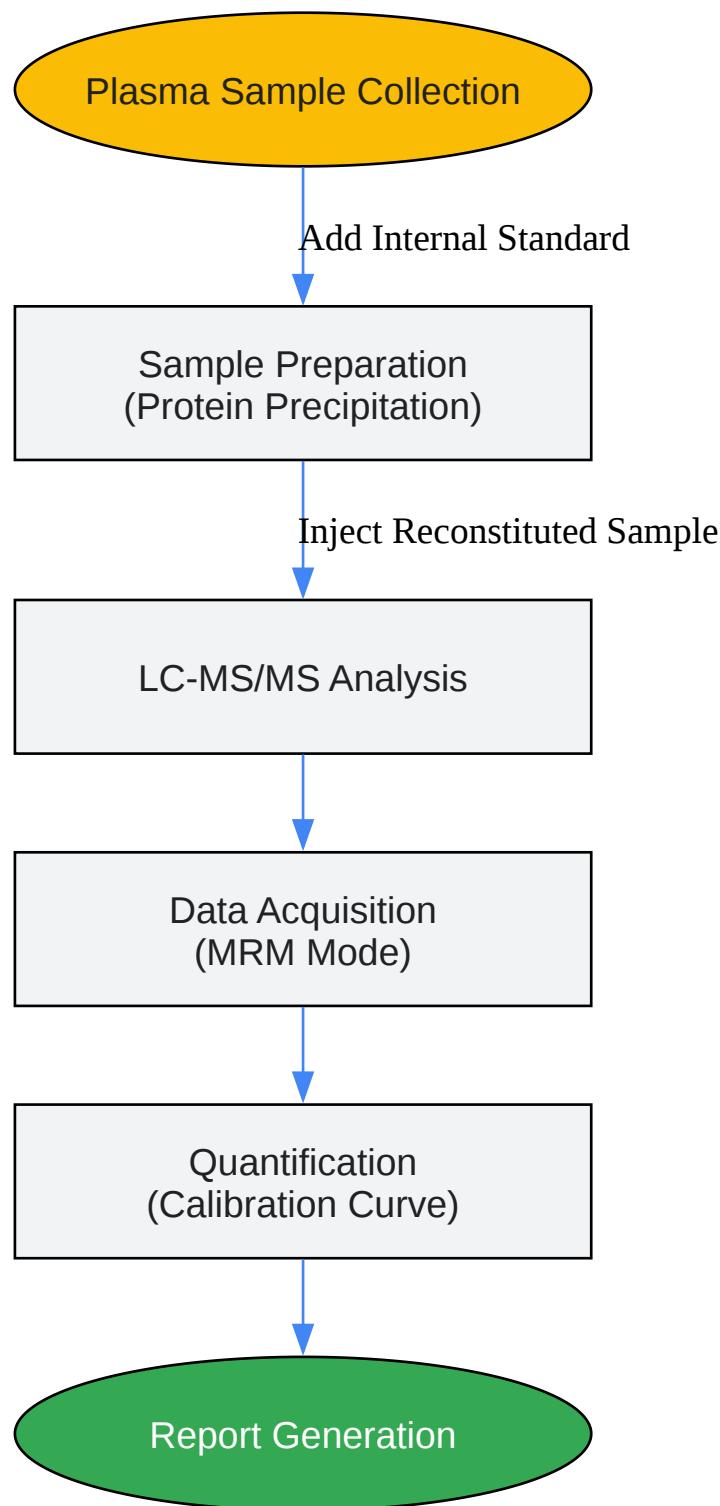
The following diagram illustrates the primary metabolic pathway of lurasidone to its major active and inactive metabolites.

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Caption: Lurasidone Metabolism via CYP3A4.

## Bioanalytical Workflow for ID-14283 Quantification

This diagram outlines the key steps in a typical bioanalytical workflow for the quantification of Lurasidone Metabolite ID-14283 in plasma samples.



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Caption: Workflow for ID-14283 Quantification.

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